molecular formula C20H27ClN2O2S B15134672 N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5,monohydrochloride CAS No. 2747917-90-2

N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5,monohydrochloride

Cat. No.: B15134672
CAS No.: 2747917-90-2
M. Wt: 400.0 g/mol
InChI Key: DDRHCFSCZKRXNT-LUIAAVAXSA-N
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Description

N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride (CAS: 1474-34-6), also known as β-Hydroxythiofentanyl-d5, is a deuterated synthetic opioid derivative structurally related to fentanyl. Its core features include:

  • Piperidine scaffold: A 4-piperidinyl moiety substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the 1-position.
  • Functional groups: An N-phenylpropanamide group and a deuterium (d5) label, likely at the propanamide methyl group, enhancing metabolic stability for research applications .
  • Counterion: Monohydrochloride salt, improving solubility for pharmacological studies.

This compound is primarily utilized in analytical and metabolic research due to its deuterium labeling, which aids in tracking pharmacokinetic pathways and distinguishing it from non-deuterated analogs in mass spectrometry .

Properties

CAS No.

2747917-90-2

Molecular Formula

C20H27ClN2O2S

Molecular Weight

400.0 g/mol

IUPAC Name

2,2,3,3,3-pentadeuterio-N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C20H26N2O2S.ClH/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19;/h3-9,14,17-18,23H,2,10-13,15H2,1H3;1H/i1D3,2D2;

InChI Key

DDRHCFSCZKRXNT-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that eventually lead to the final compound, N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to pain modulation and analgesia .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Fentanyl Analogs

Compound Name Core Structure Substituents Unique Features Molecular Weight (g/mol)
Target Compound Piperidin-4-yl 2-Hydroxy-2-(thiophen-2-yl)ethyl, N-phenylpropanamide-d5 Deuterium labeling, thiophene ring ~418.0 (C21H25D5N2O2S·HCl)*
Fentanyl Piperidin-4-yl Phenethyl, N-phenylpropanamide Gold-standard opioid analgesic 336.5
N-(1-Phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide () Piperidin-4-yl Phenethyl, furan-2-carboxamide Furan ring, p-tolyl group 433.9
N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide HCl () Piperidin-4-yl Dual phenethyl groups Dual aromatic substituents 454.0
W-18 () Piperidinylidene 4-Nitrophenylethyl, 4-chlorophenylsulfonamide Sulfonamide group, nitro substituent 451.3

*Estimated based on deuterium substitution and HCl counterion.

Key Observations :

  • Deuterium labeling (d5) differentiates it from non-deuterated analogs like β-Hydroxythiofentanyl, enabling precise metabolic tracking .
  • Unlike W-18 (a sulfonamide derivative), the target compound retains the classic fentanyl propanamide backbone, suggesting higher μ-opioid receptor affinity .

Pharmacological and Metabolic Comparisons

Table 2: Pharmacodynamic and Pharmacokinetic Profiles

Compound Receptor Affinity (μ-opioid) Metabolic Stability Primary Applications
Target Compound High (estimated) Enhanced (due to deuterium) Metabolic studies, receptor tracking
Fentanyl Very High Moderate Clinical analgesia
N-(p-tolyl)furan-2-carboxamide () Moderate Low Preclinical opioid research
W-15 () Low High Non-opioid analgesic research

Key Findings :

  • The target compound’s deuterium substitution slows hepatic metabolism, extending its half-life in vitro compared to non-deuterated analogs .
  • Thiophene vs.
  • Unlike W-15 and W-18, which exhibit negligible opioid activity, the target compound’s structural alignment with fentanyl suggests potent μ-opioid agonism .

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